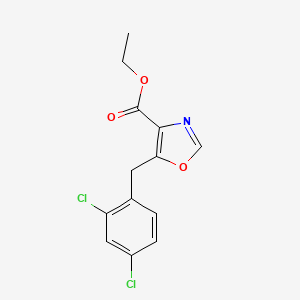

Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate

Description

Significance of Oxazole (B20620) Core in Medicinal Chemistry and Chemical Biology

The oxazole nucleus is a five-membered aromatic ring containing one oxygen and one nitrogen atom. nih.gov This structural motif is prevalent in a wide array of natural products and synthetic molecules, demonstrating its importance in biological systems. nih.gov The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows molecules containing this core to bind effectively with a diverse range of enzymes and cellular receptors. nih.gov

Consequently, oxazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities. Academic research has extensively documented their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular agents. nih.gov The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activity of the resulting compound. nih.gov This makes the oxazole scaffold a highly versatile platform for developing new therapeutic agents and chemical probes to investigate biological processes. Numerous compounds incorporating the oxazole ring have advanced to clinical use, highlighting their therapeutic value and potential.

Table 1: Reported Biological Activities of Various Oxazole Scaffolds

| Biological Activity | Example Scaffold/Derivative | Reference(s) |

|---|---|---|

| Antimicrobial | Pyrazole-linked oxazole-5-ones | nih.gov |

| Anticancer | 2,4,5-trisubstituted oxazoles | rjstonline.com |

| Anti-inflammatory | Substituted 2,5-diphenyloxazoles | rjstonline.com |

| Antifungal | Benzo[d]oxazoles | nih.gov |

Overview of Halogenated Benzyl (B1604629) and Ester Moieties in Bioactive Compounds

The biological profile of a core scaffold like oxazole is often fine-tuned through the introduction of various substituents. The title compound features two such critical moieties: a halogenated benzyl group and an ethyl ester.

Halogenated Benzyl Moieties: The incorporation of halogen atoms, such as chlorine, into a molecular structure is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Halogenation can significantly influence a molecule's lipophilicity (fat-solubility), metabolic stability, and binding affinity to its biological target. The 2,4-dichloro substitution pattern on the benzyl ring of the title compound is specifically designed to alter its electronic and steric profile, which can lead to enhanced potency or selectivity for a particular biological target. Research has shown that such substitutions can be crucial for the efficacy of various therapeutic agents.

Ester Moieties: The ethyl carboxylate (ester) group also plays a pivotal role in the design of bioactive compounds. Esters are frequently employed as "prodrugs," which are inactive or less active forms of a drug that are metabolically converted into the active form within the body. This strategy is often used to improve a drug's oral absorption, increase its duration of action, or enhance its delivery to a specific tissue. The ester group can improve membrane permeability by masking polar carboxylic acid groups, facilitating the compound's entry into cells. Once inside, cellular enzymes called esterases can cleave the ester bond, releasing the active carboxylic acid.

Rationale for Research on Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate as a Model Compound

While extensive research on the specific compound this compound is not widely published in mainstream literature, the rationale for its synthesis and study in an academic setting can be logically inferred from its constituent parts. This molecule serves as an ideal model compound for several key areas of chemical and biological research.

The design combines three distinct structural features known to influence bioactivity:

The Oxazole Core: A proven pharmacophore with a wide range of biological activities. nih.gov

The 2,4-Dichlorobenzyl Group: A substitution pattern known to enhance biological effects by modifying lipophilicity and target interaction.

The Ethyl Ester Group: A moiety that allows for the investigation of prodrug strategies and improvement of pharmacokinetic properties.

Scope and Objectives of Academic Research on this compound and its Analogs

The academic investigation of this compound and its analogs would typically encompass a multi-faceted approach with several key objectives.

Research Objectives:

Synthetic Methodology: To develop and optimize efficient, scalable, and potentially green synthetic routes to this class of 2,5-disubstituted oxazole-4-carboxylates. nih.govresearchgate.net

Biological Screening: To subject the parent compound and a library of its analogs to a broad range of biological assays to identify potential therapeutic applications. Given the known activities of oxazoles, this would include screening for antimicrobial, anticancer, and anti-inflammatory properties. nih.govrjstonline.com

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the model compound and assess how these changes affect its biological activity. nih.govresearchgate.netnih.gov This is a cornerstone of medicinal chemistry research. Key modifications could include:

Varying the substitution pattern on the benzyl ring (e.g., different halogens, or moving the positions of the chloro groups).

Replacing the benzyl group with other aromatic or aliphatic side chains.

Altering the ester group (e.g., methyl, propyl) or hydrolyzing it to the corresponding carboxylic acid to compare activities.

Target Identification and Mechanism of Action: For any identified bioactive compounds, the next objective would be to determine their specific molecular target(s) and elucidate the mechanism by which they exert their biological effect.

Through such systematic investigation, this compound serves as a valuable research tool, providing insights into the fundamental principles of medicinal chemistry and potentially leading to the discovery of new therapeutic lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-[(2,4-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)12-11(19-7-16-12)5-8-3-4-9(14)6-10(8)15/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYHDLUMSDLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate

Retrosynthetic Analysis and Key Precursors for Oxazole-4-carboxylate Scaffolds

Retrosynthetic analysis of the target molecule, Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, reveals several potential disconnections that point to key precursors. The oxazole (B20620) ring itself is a five-membered heterocycle that can be constructed through various cyclization strategies.

A primary disconnection across the C5-N bond and the C4-C(O)OEt bond suggests a convergent synthesis from a precursor containing the 2,4-dichlorobenzyl moiety and a fragment that will form the C4-carboxylate portion of the ring. A common and effective strategy for constructing 5-substituted oxazole-4-carboxylic acid esters involves the reaction of an activated carboxylic acid derivative with an isocyanoacetate ester. researchgate.net

Following this logic, the key precursors for this compound are identified as:

Ethyl isocyanoacetate: This molecule provides the nitrogen atom, the C4 atom, and the ethyl carboxylate group at the 4-position.

2,4-Dichlorophenylacetic acid or its activated derivatives: This precursor supplies the 2,4-dichlorobenzyl group that is ultimately found at the 5-position of the oxazole ring. Activated forms can include the corresponding acid chloride or N-(acyloxy)pyrrolidine-2,5-dione. researchgate.net

An alternative retrosynthetic approach involves the formation of the oxazole ring from an α-acylamino ketone, known as the Robinson-Gabriel synthesis. pharmaguideline.com In this case, the disconnection would lead to an N-acyl derivative of an aminoketone, where the acyl group is derived from 2,4-dichlorophenylacetic acid.

A further strategy could involve building the oxazole ring first and then introducing the substituents. For instance, a palladium-catalyzed direct (hetero)arylation could be used to introduce groups at the 2- and 5-positions of a pre-formed ethyl oxazole-4-carboxylate. organic-chemistry.org However, for the specific target molecule, building the ring with the substituents already incorporated from key precursors is often more direct.

The table below summarizes the key precursors identified through retrosynthetic analysis.

| Precursor Name | Chemical Structure | Role in Synthesis |

| Ethyl isocyanoacetate | CNCH₂COOEt | Provides N3, C4, and the C4-carboxylate group |

| 2,4-Dichlorophenylacetic acid | (2,4-Cl₂C₆H₃)CH₂COOH | Source of the C5 and the 2,4-dichlorobenzyl substituent |

| 2,4-Dichlorophenylacetyl chloride | (2,4-Cl₂C₆H₃)CH₂COCl | Activated form of the carboxylic acid for acylation |

Development and Optimization of Synthetic Routes for this compound

The synthesis of the title compound can be achieved through several methodologies, each with its own advantages regarding yield, scalability, and reaction conditions. The optimization of these routes often focuses on improving the efficiency of the key ring-forming step.

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like substituted oxazoles in a single step from simple starting materials. researchgate.net These reactions are characterized by high atom economy and procedural simplicity.

A potential MCR for the synthesis of the target oxazole could involve the reaction of 2,4-dichlorobenzaldehyde (B42875), an amine, and an α-isocyanoacetate. For instance, a one-pot synthesis of 5-methoxyoxazoles has been reported from aldehydes, amines, and methyl α-isocyanoacetate. thieme-connect.com While not a direct route to the title compound, it illustrates the principle of using MCRs to rapidly assemble the oxazole core. Another developed MCR involves the acid-promoted reaction of arylglyoxal monohydrates, nitriles, and various C-nucleophiles to generate fully substituted oxazoles. acs.org Adapting such a strategy would require a custom design of starting materials to yield the specific substitution pattern of this compound.

The formation of the oxazole ring is the pivotal step in the synthesis. Several classical and modern cyclization strategies are available.

Reaction of Isocyanoacetates with Acylating Agents: This is one of the most direct methods. The reaction of ethyl isocyanoacetate with an activated form of 2,4-dichlorophenylacetic acid, such as the acid chloride, in the presence of a base like sodium hydride, leads to the formation of the 5-substituted oxazole-4-carboxylate ester. researchgate.net This method is broadly applicable to a variety of carboxylic acids. researchgate.net A recently developed method utilizes a triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with the isocyanoacetate. acs.org

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For the target molecule, this would require the synthesis of ethyl 2-((2,4-dichlorophenyl)acetamido)-3-oxobutanoate, followed by treatment with a dehydrating agent like sulfuric acid or phosphorus oxychloride to yield the oxazole. pharmaguideline.com

Van Leusen Oxazole Synthesis: The Van Leusen reaction typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com To synthesize the target 4,5-disubstituted oxazole, a modified Van Leusen approach would be necessary, potentially starting with a different isocyanide reagent that already contains the carboxylate functionality.

Metal-Catalyzed Cyclizations: Various metal-catalyzed reactions have been developed for oxazole synthesis. Copper-catalyzed tandem oxidative cyclization of enamides is one such method that produces polysubstituted oxazoles under mild conditions. organic-chemistry.orgresearchgate.net Another approach involves the palladium-catalyzed reaction of N-propargylamides with aryl iodides, which proceeds through coupling followed by in situ cyclization. organic-chemistry.org

The table below compares different cyclization strategies for forming the oxazole ring.

| Cyclization Strategy | Key Reactants | Typical Reagents/Conditions | Product Type |

| Isocyanoacetate Acylation | Ethyl isocyanoacetate, Acyl chloride | Base (e.g., NaH) | 5-Substituted oxazole-4-carboxylates |

| Robinson-Gabriel | α-Acylamino ketone | Dehydrating agent (H₂SO₄, POCl₃) | 2,5-Disubstituted or 2,4,5-Trisubstituted oxazoles |

| Van Leusen | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazoles |

| Copper-Catalyzed | Enamides | Cu(II) catalyst, Oxidant | 2,5-Disubstituted oxazoles |

The 2,4-dichlorobenzyl group is a crucial pharmacophore in many active molecules. Its introduction into the oxazole ring is typically achieved by using a precursor that already contains this moiety.

The most straightforward method is to start with a compound like 2,4-dichlorophenylacetic acid or its derivatives. This acid can be converted to the more reactive 2,4-dichlorophenylacetyl chloride, which then serves as the acylating agent in the reaction with ethyl isocyanoacetate. researchgate.net

Alternatively, if a synthesis route starting from an aldehyde is considered (e.g., a modified Van Leusen reaction), 2,4-dichlorobenzaldehyde would be the key starting material. The 2,4-dichlorobenzyl group is derived from 2,4-dichlorotoluene (B165549) via photochlorination to produce 2,4-dichlorobenzyl chloride, which can then be hydrolyzed to 2,4-dichlorobenzyl alcohol or further oxidized to the aldehyde or carboxylic acid. patsnap.comgoogle.com The 2,4-dichlorobenzyl alcohol itself is a known mild antiseptic. nih.govwikipedia.org

The ethyl ester at the 4-position is typically incorporated directly through the use of ethyl isocyanoacetate as a starting material. However, if the synthesis were to proceed via the corresponding oxazole-4-carboxylic acid, a final esterification step would be required. Standard esterification conditions, such as reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst (Fischer esterification), would be applicable.

Functional group interconversions at this position are also possible. For instance, the ethyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid using a base like lithium hydroxide (B78521). nih.gov This carboxylic acid can then be converted to other derivatives, such as amides, by reacting it with an amine after activation (e.g., forming an acid chloride or using peptide coupling reagents). It is important to note that oxazoles with both a free 5-hydroxy and a 4-carboxy substituent have been found to be unstable. nih.gov While the target molecule has a benzyl (B1604629) group at the 5-position, the reactivity of the 4-carboxylate group is a key consideration for further derivatization.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. kthmcollege.ac.in Several green approaches have been applied to the synthesis of oxazoles and can be adapted for the production of this compound. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in oxazole synthesis. kthmcollege.ac.inijpsonline.com For example, a microwave-assisted Van Leusen synthesis has been reported to produce 5-aryl-1,3-oxazoles efficiently. mdpi.com This technique could potentially be applied to the cyclization step in the synthesis of the title compound.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water has been used as a solvent for the Van Leusen reaction in the presence of β-cyclodextrin. nih.gov Ionic liquids have also been employed as reusable reaction media for oxazole synthesis. ijpsonline.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of toxic heavy metals or catalysts is highly desirable. rsc.org Phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides provides a metal-free method for C-O bond formation to yield oxazoles. organic-chemistry.org Electrochemical methods are also emerging as a powerful green tool, enabling reactions without external catalysts or oxidants. rsc.org

The table below outlines some green chemistry approaches applicable to oxazole synthesis.

| Green Approach | Description | Potential Application | Reference |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Cyclization and condensation steps. | mdpi.comkthmcollege.ac.in |

| Ionic Liquids | Use of non-volatile, often recyclable, salts as solvents. | One-pot Van Leusen synthesis. | ijpsonline.com |

| Aqueous Media | Using water as a solvent, often with phase-transfer catalysts or additives. | Van Leusen reaction with β-cyclodextrin. | nih.gov |

| Electrochemical Synthesis | Using electric current to drive reactions, avoiding chemical oxidants. | Four-component reaction to form oxazoles. | rsc.org |

Derivatization Strategies for this compound

The structure of this compound offers three main sites for chemical modification: the ethyl ester group at the C4 position, the 2,4-dichlorophenyl moiety, and the oxazole ring itself. These sites can be selectively functionalized to produce a library of related compounds.

The ethyl ester functional group is a versatile handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.

Hydrolysis: The ester can be hydrolyzed to 5-(2,4-dichlorobenzyl)oxazole-4-carboxylic acid under either acidic or basic conditions. mnstate.edulibretexts.org Basic hydrolysis, often using a reagent like sodium hydroxide in an aqueous or alcoholic solvent, proceeds via an irreversible addition-elimination mechanism to yield the carboxylate salt. mnstate.edu Subsequent acidification furnishes the free carboxylic acid. Acid-catalyzed hydrolysis, for instance with 6 N HCl, is an equilibrium process that can also yield the carboxylic acid. acs.org Microwave-assisted hydrolysis using milder bases like potassium carbonate has also been shown to be effective for related azole esters. nih.gov

Amidation: Once the carboxylic acid is obtained, it can be converted into a wide range of amides. This transformation typically involves an initial activation of the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Common coupling agents used for this purpose include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base like Hünig's base, or phosphorus-based reagents. organic-chemistry.orglookchemmall.com This two-step sequence (hydrolysis followed by amidation) allows for the introduction of a diverse array of substituents at the C4 position, significantly expanding the chemical space accessible from the parent ester.

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (Basic) | 1. NaOH, H₂O/EtOH, heat 2. H₃O⁺ | 5-(2,4-dichlorobenzyl)oxazole-4-carboxylic acid | mnstate.edu |

| Hydrolysis (Acidic) | HCl (aq), heat | 5-(2,4-dichlorobenzyl)oxazole-4-carboxylic acid | acs.org |

| Amidation (from carboxylic acid) | R¹R²NH, HBTU, Hünig's base, DMF | 5-(2,4-dichlorobenzyl)-N,N-(R¹,R²)oxazole-4-carboxamide | organic-chemistry.org |

The 2,4-dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. However, substitution is still possible, and the regiochemical outcome is dictated by the combined directing effects of the two chloro substituents and the benzyl group. The chlorine atoms are ortho, para-directing, while the benzyl substituent is also weakly ortho, para-directing.

Nitration: A common electrophilic aromatic substitution is nitration. Based on studies of the nitration of 2,4-dichlorotoluene, the directing effects of the substituents strongly favor substitution at the C5 position. prepchem.comgoogle.com The C5 position is ortho to the chlorine at C4 and para to the chlorine at C2. Introducing a nitro group with fuming nitric acid or a mixture of nitric and sulfuric acids would likely yield Ethyl 5-(2,4-dichloro-5-nitrobenzyl)oxazole-4-carboxylate. prepchem.com

Halogenation: Further halogenation, for instance with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would also be directed by the existing substituents. libretexts.org Similar to nitration, the C5 position is the most probable site of substitution due to the combined directing influences and steric considerations.

| Reaction | Reagents and Conditions | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-(2,4-dichloro-5-nitrobenzyl)oxazole-4-carboxylate | prepchem.comgoogle.com |

| Bromination | Br₂, FeBr₃ | Ethyl 5-(5-bromo-2,4-dichlorobenzyl)oxazole-4-carboxylate | libretexts.org |

The oxazole ring itself can be functionalized, although it is generally considered an electron-deficient heterocycle, making electrophilic substitution difficult unless activating groups are present. pharmaguideline.comwikipedia.org More effective strategies involve metalation or transition-metal-catalyzed C-H activation.

Lithiation/Metalation: The C2 position of the oxazole ring is the most acidic proton, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). pharmaguideline.comwikipedia.orgrsc.org This generates a 2-lithio-oxazole intermediate, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new substituents at the C2 position. acs.org However, 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates. wikipedia.org

Palladium-Catalyzed C-H Arylation: A powerful modern method for functionalizing oxazoles is direct C-H arylation. For ethyl oxazole-4-carboxylates, it has been demonstrated that both the C2 and C5 positions can be selectively arylated using palladium catalysis. nih.gov The regioselectivity can be controlled by the choice of phosphine (B1218219) ligand and base. For instance, using ligands like P(t-Bu)₃ can favor arylation at the C2 position, while other ligands like PCy₃ can direct the reaction to the C5 position. nih.gov Since the C5 position in the target molecule is already substituted, this methodology would be primarily applicable for introducing aryl or heteroaryl groups at the C2 position.

Halogenation: Direct halogenation of the oxazole ring can also be achieved. For example, N-chlorosuccinimide (NCS) can be used to introduce a chlorine atom, typically at the C5 position. princeton.edu

| Position | Methodology | Reagents and Conditions | Potential Product Type | Reference |

|---|---|---|---|---|

| C2 | Lithiation and Electrophilic Quench | 1. n-BuLi or LDA 2. Electrophile (E⁺) | 2-Substituted oxazole derivative | wikipedia.orgacs.org |

| C2 | Palladium-Catalyzed C-H Arylation | Ar-Br, Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃), Base (e.g., K₂CO₃) | 2-Aryl-5-(2,4-dichlorobenzyl)oxazole-4-carboxylate | nih.gov |

Reaction Mechanisms and Stereochemical Considerations in Synthesis

The synthesis of the core structure of this compound can be achieved through established methods for oxazole formation. One of the most relevant is the reaction between an acyl chloride and an isocyanoacetate ester. researchgate.net

Reaction Mechanism: The synthesis likely proceeds via the reaction of 2-(2,4-dichlorophenyl)acetyl chloride with ethyl isocyanoacetate in the presence of a base. The mechanism can be described as follows:

Deprotonation: A base (e.g., sodium hydride) deprotonates the α-carbon of ethyl isocyanoacetate, forming a nucleophilic anion.

Acylation: The anion attacks the electrophilic carbonyl carbon of 2-(2,4-dichlorophenyl)acetyl chloride in a nucleophilic acyl substitution reaction, displacing the chloride and forming an α-isocyano-β-keto ester intermediate.

Cyclization: The enolate form of the intermediate undergoes an intramolecular nucleophilic attack, where the oxygen of the enolate attacks the electrophilic carbon of the isocyanide group. This 5-endo-dig cyclization forms a five-membered oxazoline (B21484) ring.

Dehydration/Aromatization: The resulting oxazoline intermediate then undergoes elimination of water (or its equivalent) to form the stable, aromatic oxazole ring.

Another well-known route to oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com While this specific route does not directly yield a C4-carboxylate, its mechanism, involving the formation and subsequent elimination from an oxazoline intermediate, provides a fundamental understanding of oxazole ring formation. mdpi.comwikipedia.org

Stereochemical Considerations: The synthesis of this compound from achiral starting materials such as 2-(2,4-dichlorophenyl)acetyl chloride and ethyl isocyanoacetate does not create any stereocenters. The final product is achiral and does not have stereoisomers. Stereochemistry would only become a factor in its synthesis or derivatization if chiral starting materials, reagents, or catalysts were employed, or if a derivatization reaction introduced a new chiral center onto the molecule. For instance, the biosynthetic formation of oxazole rings in natural products has been shown to be a stereoselective process, highlighting that stereocontrol is possible depending on the synthetic context. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate Analogs

Systematic Modification of the 2,4-Dichlorobenzyl Group

The 2,4-dichlorobenzyl moiety is a critical pharmacophore, and its modification can provide significant insights into the structural requirements for biological activity. Key modifications include altering the halogen substitution pattern, replacing the phenyl ring with other aromatic or heteroaromatic systems, and modifying the benzylic methylene (B1212753) linker.

The number and position of halogen substituents on the benzyl (B1604629) ring can profoundly affect the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research into related heterocyclic compounds has shown that dichlorinated benzyl groups often confer potent activity. For instance, studies on isoxazole (B147169) derivatives have demonstrated that a 3,4-dichlorobenzyl substituent can be optimal for activity. nih.gov

To investigate this systematically for ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, a series of analogs with varying halogen patterns on the benzyl ring would be synthesized and evaluated. The aim is to probe the importance of the chlorine atoms at the 2- and 4-positions for the observed activity.

Table 1: Illustrative SAR Data for Halogen Pattern Variation

| Compound | Substitution Pattern | Relative Activity (%) |

|---|---|---|

| 1a | 2,4-dichloro (Parent) | 100 |

| 1b | 4-chloro | 75 |

| 1c | 2-chloro | 60 |

| 1d | 3,4-dichloro | 110 |

| 1e | 2,6-dichloro | 40 |

| 1f | 3-chloro | 55 |

| 1g | 4-fluoro | 65 |

| 1h | 4-bromo | 80 |

| 1i | 2,4-difluoro | 50 |

| 1j | Unsubstituted | 20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From this hypothetical data, several trends can be inferred. The disubstitution with chlorine appears to be beneficial, with the 3,4-dichloro analog showing slightly enhanced activity compared to the parent 2,4-dichloro compound, suggesting a preference for this substitution pattern. Monosubstitution generally leads to a decrease in activity, with the 4-chloro analog being more potent than the 2-chloro or 3-chloro analogs. The steric hindrance introduced by a 2,6-dichloro substitution pattern is detrimental to activity. Replacing chlorine with other halogens like fluorine or bromine also impacts activity, indicating that both electronic effects and atomic size are important for target interaction. The significantly reduced activity of the unsubstituted analog highlights the necessity of halogen substituents for potency.

Replacing the 2,4-dichlorophenyl ring with other aromatic or heteroaromatic systems can explore a wider chemical space and identify alternative scaffolds that may offer improved properties, such as enhanced potency, better selectivity, or improved metabolic stability.

Table 2: Illustrative SAR Data for Aromatic and Heteroaromatic Ring Variation

| Compound | R Group | Relative Activity (%) |

|---|---|---|

| 2a | 2,4-dichlorophenyl (Parent) | 100 |

| 2b | Phenyl | 20 |

| 2c | 4-methoxyphenyl | 45 |

| 2d | 4-trifluoromethylphenyl | 85 |

| 2e | Naphthyl | 30 |

| 2f | Thienyl | 60 |

| 2g | Pyridyl | 70 |

| 2h | Furyl | 55 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This illustrative data suggests that the 2,4-dichlorophenyl ring is a highly optimized substituent. Simple replacement with an unsubstituted phenyl ring leads to a significant loss of activity. The introduction of an electron-donating group like methoxy (B1213986) has a modest effect, while a strong electron-withdrawing group like trifluoromethyl restores a significant portion of the activity, indicating that the electronic properties of the ring are crucial. Replacement with larger aromatic systems like naphthyl does not appear to be favorable. Interestingly, heteroaromatic rings such as thiophene (B33073) and pyridine (B92270) are better tolerated than the unsubstituted phenyl ring, suggesting that specific interactions with the heteroatoms may be beneficial for activity.

Modification of the methylene linker between the oxazole (B20620) and the dichlorophenyl ring can provide insights into the optimal spatial arrangement of these two moieties. Increasing the chain length or introducing branching can alter the flexibility and conformation of the molecule. The impact of alkyl chain length on the properties of benzyl derivatives has been noted in other chemical series. vensel.org

Table 3: Illustrative SAR Data for Alkyl Chain Modification

| Compound | Linker (X) | Relative Activity (%) |

|---|---|---|

| 3a | -CH₂- (Parent) | 100 |

| 3b | -CH₂CH₂- | 50 |

| 3c | -(CH₂)₃- | 25 |

| 3d | -CH(CH₃)- | 70 |

| 3e | -C(CH₃)₂- | 30 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The hypothetical data in this table indicates that the single methylene linker is optimal for activity. Increasing the chain length to two or three carbons leads to a progressive decrease in potency, suggesting a strict spatial requirement for the positioning of the dichlorophenyl ring relative to the oxazole core. The introduction of a methyl branch on the linker is tolerated to some extent, though it reduces activity, while a dimethyl substitution is significantly detrimental, likely due to steric hindrance.

Exploration of the Carboxylate Ester Functionality

The ethyl carboxylate group at the 4-position of the oxazole ring is another key site for modification. Its ester nature makes it susceptible to hydrolysis by esterases in vivo, which can be a metabolic liability or a desired feature for a prodrug approach.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common metabolic transformation. sigmaaldrich.com The resulting carboxylic acid derivative often exhibits different physicochemical properties, such as increased polarity and altered target-binding interactions. In some cases, the carboxylic acid can be the active form of the drug.

Table 4: Illustrative SAR Data for Ester Hydrolysis

| Compound | Functional Group | Relative Activity (%) |

|---|---|---|

| 4a | -COOCH₂CH₃ (Parent) | 100 |

| 4b | -COOH | 90 |

| 4c | -CONH₂ | 60 |

| 4d | -CON(CH₃)₂ | 40 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This illustrative data suggests that the carboxylic acid derivative retains a high level of activity, indicating that it may be the active metabolite or that the carboxylate group can effectively mimic the interactions of the ester. Conversion to a primary or tertiary amide leads to a decrease in activity, suggesting that the hydrogen bonding capabilities and/or the anionic character of the carboxylate group are important for target engagement.

Altering the alkyl portion of the ester can influence properties such as solubility, metabolic stability, and cell permeability. The size and branching of the alkyl chain can affect the rate of enzymatic hydrolysis.

Table 5: Illustrative SPR Data for Alkyl Ester Variation

| Compound | Ester Group (R) | Relative Activity (%) | Metabolic Stability (t½, min) |

|---|---|---|---|

| 5a | -CH₂CH₃ (Ethyl) | 100 | 30 |

| 5b | -CH₃ (Methyl) | 95 | 20 |

| 5c | -CH₂CH₂CH₃ (n-Propyl) | 90 | 45 |

| 5d | -CH(CH₃)₂ (Isopropyl) | 80 | 75 |

| 5e | -C(CH₃)₃ (tert-Butyl) | 60 | >120 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The hypothetical data in this table illustrates a common trend in medicinal chemistry. Smaller, linear alkyl esters like methyl and ethyl are associated with high activity but lower metabolic stability. As the size of the alkyl chain increases, particularly with branching, the metabolic stability improves due to steric hindrance around the ester carbonyl, which slows down enzymatic hydrolysis. However, this increased steric bulk can also lead to a decrease in biological activity, as seen with the isopropyl and tert-butyl esters. This highlights the trade-off between potency and metabolic stability that must be balanced in drug design.

Amide and Hydrazide Isosteres

The replacement of an ester with an amide can introduce a hydrogen bond donor (the N-H group), which can lead to new or enhanced interactions with a biological target. For instance, studies on various heterocyclic compounds have shown that converting an ester to a corresponding amide or hydrazide can significantly alter the compound's potency and pharmacokinetic profile. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are also commonly used as amide bioisosteres, offering improved metabolic stability and the ability to maintain planar geometry similar to an amide. nih.gov

Research into related heterocyclic structures demonstrates the impact of such modifications. For example, in the development of inhibitors for various enzymes, the transition from an ester to an amide has been a key step in optimizing lead compounds. This modification can influence properties such as cell permeability and oral bioavailability.

Table 1: Comparison of Physicochemical Properties of Ester, Amide, and Hydrazide Isosteres

| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Metabolic Stability |

| Ester (-COOR) | No | Yes | Low (Susceptible to Esterases) |

| Amide (-CONHR) | Yes | Yes | High (Resistant to Proteases) |

| Hydrazide (-CONHNHR) | Yes | Yes | Moderate to High |

| 1,3,4-Oxadiazole | No | Yes | High |

Modifications of the Oxazole Core Structure

Bioisosteric Replacements of the Oxazole Ring (e.g., Isoxazole, Thiazole)

Isoxazole: Isoxazoles are frequently used as bioisosteres for oxazoles. nih.gov The change in the position of the heteroatoms (nitrogen and oxygen) can alter the dipole moment and the hydrogen bonding capacity of the ring, which in turn affects receptor binding. nih.gov For example, in the discovery of CRTh2 antagonists, the replacement of an amide with an isoxazole ring was a key design step. nih.gov

Thiazole (B1198619): The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can significantly impact the compound's lipophilicity and metabolic stability. Sulfur is larger and less electronegative than oxygen, which can lead to altered steric and electronic properties influencing biological activity.

Triazole: 1,2,3-triazoles and 1,2,4-triazoles are also effective bioisosteres for the oxazole ring. The 1,2,3-triazole moiety is particularly stable against enzymatic degradation and can act as a hydrogen bond donor. nih.gov This substitution can lead to compounds with retained or even improved biological activity. nih.govunimore.it

Oxadiazole: The 1,2,4-oxadiazole and 1,3,4-oxadiazole rings are also considered bioisosteres of the oxazole ring. They are known for their resistance to hydrolysis and have been successfully used to replace ester and amide groups in drug candidates. nih.govresearchgate.net

Table 2: Properties of Common Bioisosteric Replacements for the Oxazole Ring

| Heterocycle | Key Features | Potential Impact on Activity |

| Isoxazole | Different arrangement of N and O atoms | Altered dipole moment and H-bonding |

| Thiazole | Contains Sulfur instead of Oxygen | Increased lipophilicity, altered electronics |

| 1,2,3-Triazole | Contains three Nitrogen atoms | Increased stability, H-bond donor capability |

| 1,3,4-Oxadiazole | Two N, one O atom | High metabolic stability, planar structure |

Substitution Patterns on the Oxazole Ring

The nature and position of substituents on the oxazole ring are critical determinants of biological activity. In the parent compound, the 2-position is unsubstituted, the 4-position carries the ethyl carboxylate group, and the 5-position has the 2,4-dichlorobenzyl substituent.

Studies on related oxazole-containing compounds have shown that substitution at the 2-position can significantly influence potency. For example, introducing small alkyl or aryl groups at this position can lead to enhanced interactions with the target protein. In one study, substitution at the 2-position of an oxazole ring with a 4-substituted phenyl group was achieved via a Suzuki-Miyaura cross-coupling reaction. korea.ac.kr

Modification of the substituent at the 4-position, for instance, by changing the ester to other functional groups, directly impacts the compound's interaction with the active site of an enzyme or receptor. The electronic nature of the substituent at the 5-position is also crucial. The 2,4-dichloro substitution on the benzyl ring provides a specific electronic and steric profile that is likely important for activity. Altering this substitution pattern, for example, by moving the chlorine atoms or replacing them with other halogens or electron-donating/withdrawing groups, would be expected to have a significant impact on the compound's biological profile.

Impact of Structural Changes on Receptor Binding and Enzyme Inhibition Profiles

The structural modifications discussed above have a direct impact on how the molecule interacts with biological targets such as receptors and enzymes.

Enzyme Inhibition: Many oxazole derivatives have been investigated as enzyme inhibitors. The ethyl carboxylate group of the parent compound could, for example, form hydrogen bonds with the active site of an enzyme. Converting this ester to an amide could strengthen this interaction. The 2,4-dichlorobenzyl group likely fits into a hydrophobic pocket of the target enzyme. The nature and substitution pattern of the oxazole ring itself can influence the compound's ability to inhibit specific enzymes. For example, various triazole derivatives have been evaluated for their inhibitory potential against enzymes like cholinesterase and α-glucosidase, with their activity being highly dependent on the substitution patterns. nih.gov Studies on biotin (B1667282) carboxylase inhibitors have shown that compounds can bind to different sites, such as the ATP-binding site or the biotin-binding site, and that binding can be influenced by the presence of cofactors like ADP. semanticscholar.org

Table 3: Predicted Impact of Structural Modifications on Biological Activity

| Modification | Potential Effect on Receptor Binding | Potential Effect on Enzyme Inhibition |

| Ester to Amide/Hydrazide | Altered H-bonding, potential for increased affinity | Enhanced interaction with active site, improved metabolic stability |

| Oxazole to Isoxazole/Thiazole | Modified electrostatic interactions and steric fit | Changes in binding orientation and affinity |

| Altered Oxazole Substitution | Optimization of hydrophobic and electronic interactions | Fine-tuning of potency and selectivity |

Molecular and Cellular Mechanisms of Action Studies Preclinical Focus

Modulation of Biochemical Pathways

The impact of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate on intracellular signaling cascades and broader cellular processes remains uninvestigated, as detailed below.

There are no published studies that analyze the effect of this compound on specific signal transduction pathways. Research into how this compound might modulate cellular signaling is a critical area that remains to be explored.

Comprehensive studies on the global effects of this compound on gene expression and protein profiles have not been reported. Therefore, its influence on the cellular transcriptome and proteome is currently unknown.

Cellular Assays for Mechanistic Elucidation

Cellular Uptake and Localization Studies

There is currently no published research detailing the cellular uptake and subcellular localization of this compound. Investigations into how this compound enters cells, the transport mechanisms involved (e.g., passive diffusion, active transport), and its accumulation in specific cellular compartments or organelles have not been reported.

Cell-Based Reporter Assays

Information regarding the use of cell-based reporter assays to elucidate the mechanism of action of this compound is not available. Such assays are crucial for determining a compound's effect on specific signaling pathways, transcription factors, or gene expression, but no such studies have been made public for this compound.

Investigations in 2D and 3D Cell Culture Models

There are no available studies that have investigated the effects of this compound in either traditional two-dimensional (2D) monolayer cell cultures or more physiologically relevant three-dimensional (3D) cell culture models, such as spheroids or organoids. Comparative studies in these models are essential for understanding a compound's efficacy and mechanism in a more tissue-like environment.

Mechanisms of Resistance in Biological Systems

Consistent with the lack of broader preclinical data, there is no information available regarding any observed or potential mechanisms of resistance to this compound in any biological system.

Computational Chemistry and in Silico Modeling for Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biotech-asia.orgnih.gov This method is crucial for understanding the basis of molecular recognition and is widely applied in structure-based drug design. For Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, docking studies can elucidate its potential to interact with various biological macromolecules, thereby predicting its pharmacological profile.

Virtual screening involves the computational screening of large libraries of chemical structures to identify compounds that are likely to bind to a specific biological target. nih.gov Conversely, it can be used to screen a single compound, such as this compound, against a panel of known protein structures to identify potential biological targets. This "reverse docking" approach can suggest novel therapeutic applications for the compound.

The process begins by generating a 3D model of the compound and preparing a library of protein targets implicated in various diseases. Using docking software, the compound is systematically tested for its ability to fit into the active or allosteric sites of each protein. nih.gov For instance, given the prevalence of oxazole (B20620) moieties in anticancer agents, potential targets could include proteins like tubulin, protein kinases, or DNA topoisomerases. researchgate.netmdpi.com The screening would rank these potential targets based on the predicted binding strength, prioritizing them for further investigation.

Once potential targets are identified, molecular docking provides a numerical score that estimates the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein. mdpi.com For example, in silico analyses of other substituted oxazoles have shown binding energies ranging from -6.1 to -7.3 kcal/mol against targets like aquaporin-4. nih.gov Similar studies on oxadiazole analogues targeting the EGFR tyrosine kinase active site have reported docking scores around -5.2 to -5.4 kcal/mol. hilarispublisher.com

Beyond a simple score, the analysis reveals "interaction hotspots"—the specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. irjweb.com For this compound, the dichlorobenzyl group might engage in hydrophobic interactions, while the ester and oxazole ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors. Identifying these hotspots is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective derivatives. mdpi.com

| Potential Protein Target | Protein Data Bank (PDB) ID | Example Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.8 | Leu718, Val726, Met793 |

| Tubulin (Colchicine Binding Site) | 5LYJ | -7.2 | Cys241, Leu255, Ala316 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.1 | Cys919, Phe918, Leu840 |

A ligand's conformation—its three-dimensional shape and orientation—is critical for effective binding. Conformational analysis within the binding pocket examines the rotational freedom around the single bonds of this compound and determines the most energetically favorable pose upon binding. The flexibility of the benzyl (B1604629) group and the ethyl carboxylate chain allows the molecule to adopt various shapes. Docking algorithms explore these conformational possibilities to find the one that maximizes favorable interactions and minimizes steric clashes with the protein, thus achieving the best fit. researchgate.net This analysis helps confirm that the molecule can adopt a stable and active conformation within the target's binding site.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure. irjweb.com These methods are used to calculate properties like molecular orbital energies, charge distribution, and reactivity, offering insights that complement experimental data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. wuxibiology.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com For oxazole derivatives, DFT calculations (often using the B3LYP functional with a basis set like 6-311G++) are employed to determine these values. irjweb.com From these energies, other reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further characterize the molecule's chemical behavior.

| Parameter | Description | Typical Value Range (eV) for Oxazoles |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 5.0 |

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.govwalisongo.ac.id Green represents areas of neutral potential.

For this compound, an MESP map would likely show negative potential (red) around the oxygen atoms of the ester carbonyl group and the oxazole ring, as well as the nitrogen atom of the oxazole. These sites would be the most probable locations for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) might be localized around the hydrogen atoms, indicating sites for nucleophilic interaction. nih.gov This visual representation of reactivity complements the FMO analysis and is instrumental in understanding intermolecular interactions. researchgate.net

Molecular Dynamics Simulations

Ligand-Target Complex Stability and Dynamics

No studies detailing molecular dynamics simulations of this compound bound to a specific biological target were found. Such studies would typically provide insights into the binding mode, interaction energies, and the conformational changes that occur upon binding, which are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Solvent Effects and Conformational Ensembles

Similarly, there is no available research on the influence of solvent on the conformational landscape of this compound. Understanding how the solvent environment affects the molecule's shape and flexibility is important for predicting its behavior in a biological system.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are essential tools for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. These models are widely used to predict the activity of new compounds and to guide lead optimization.

Descriptor Calculation and Feature Selection

The foundational step for any QSAR study involves the calculation of molecular descriptors that encode the structural and physicochemical properties of a molecule. No published research has reported the calculation of such descriptors or the selection of relevant features for this compound in the context of a specific biological activity.

Model Development and Validation for Activity Prediction

Consequently, without the initial descriptor data, no QSAR models have been developed or validated to predict the biological activity of this compound or its derivatives.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. This helps in identifying potential liabilities and reducing late-stage attrition of drug candidates. A search of the literature did not yield any studies that have specifically predicted the ADMET properties of this compound.

Computational Pharmacokinetic Profiling

The pharmacokinetic properties of a compound, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its potential efficacy and safety. In silico tools can predict these properties based on the molecular structure of the compound. For this compound, several key pharmacokinetic parameters have been computationally estimated.

The absorption of a compound is largely influenced by its physicochemical properties, such as lipophilicity and aqueous solubility. Predictions suggest that this compound exhibits high gastrointestinal (GI) absorption. Its lipophilicity, as indicated by the predicted LogP values, falls within a range that is generally favorable for oral absorption.

The distribution of a compound throughout the body is another crucial factor. The volume of distribution at steady state (VDss) is a parameter that indicates the extent of a compound's distribution in tissues compared to the plasma. Computational models predict a moderate volume of distribution for this compound. Furthermore, its ability to cross the blood-brain barrier (BBB) is predicted to be limited, suggesting a lower likelihood of central nervous system effects. Plasma protein binding is another important distribution parameter, with predictions indicating a high degree of binding for this molecule.

Metabolism is a key process that determines the clearance and potential for drug-drug interactions. In silico models predict that this compound is a substrate for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are major enzymes involved in drug metabolism. It is also predicted to be an inhibitor of CYP2C9.

Finally, the excretion profile of a compound is essential for understanding its elimination from the body. The total clearance of the compound is predicted to be low. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2).

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 328.17 g/mol | Within the typical range for small molecule drugs. |

| LogP (Octanol/Water Partition Coefficient) | 4.15 | Indicates good lipophilicity. |

| Water Solubility (LogS) | -4.5 | Low aqueous solubility. |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |

| Total Clearance (log ml/min/kg) | 0.25 | Low predicted clearance rate. |

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity. |

This data is generated from computational models and should be interpreted with caution. Experimental validation is required to confirm these predictions.

Theoretical Toxicity Prediction Models (e.g., Aquatic Toxicity, Genotoxicity - purely computational)

In silico toxicology models are crucial for the early identification of potential hazards associated with a chemical compound. These models predict various toxicity endpoints based on the compound's structure-activity relationships.

Genotoxicity: Genotoxicity assessment is a critical component of safety evaluation, as it identifies compounds that can damage DNA, potentially leading to mutations and cancer. The Ames test is a widely used bacterial reverse mutation assay to assess mutagenicity. In silico models based on the Ames test predict that this compound is non-mutagenic.

Hepatotoxicity: The liver is a primary site of drug metabolism and is susceptible to toxicity. Computational models for hepatotoxicity predict whether a compound is likely to cause liver injury. For this compound, the prediction for hepatotoxicity is negative.

Cardiotoxicity: Cardiotoxicity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a significant concern in drug development due to the risk of life-threatening arrhythmias. Computational models predict that this compound is likely to be an inhibitor of the hERG channel, indicating a potential risk for cardiotoxicity.

Aquatic Toxicity: The environmental impact of chemical compounds is an important consideration. In silico models can predict the toxicity of a substance to aquatic organisms. The predicted lethal concentration for 50% of the population (LC50) in fish over a 96-hour exposure provides an indication of its acute aquatic toxicity. The predicted value for this compound suggests a moderate level of aquatic toxicity.

Table 2: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Prediction | Confidence |

| AMES Mutagenicity | Non-mutagen | High |

| Hepatotoxicity | Non-hepatotoxic | Moderate |

| hERG I Inhibition | Inhibitor | High |

| Skin Sensitization | Non-sensitizer | Moderate |

| Aquatic Toxicity (96h LC50 for fish) | 3.5 mg/L | Moderate |

This data is generated from computational models and should be interpreted with caution. Experimental validation is required to confirm these predictions.

Drug-Likeness and Lead-Likeness Assessment (Computational)

The concepts of "drug-likeness" and "lead-likeness" are used in the early stages of drug discovery to select compounds with a higher probability of being successfully developed into drugs. These assessments are based on the analysis of the physicochemical properties of known drugs and lead compounds.

Drug-Likeness: Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. This rule states that an orally active drug is likely to have no more than one violation of the following criteria: a molecular weight of less than 500 g/mol , a LogP of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

This compound adheres to all the criteria of Lipinski's Rule of Five. Its molecular weight is 328.17 g/mol , its LogP is 4.15, it has 0 hydrogen bond donors, and 4 hydrogen bond acceptors. Therefore, it is considered to have good drug-like properties. Other drug-likeness rules, such as the Ghose filter, Veber rule, and Egan rule, also suggest a favorable profile for this compound.

Lead-Likeness: Lead-likeness criteria are generally stricter than drug-likeness criteria, as they aim to identify compounds that have greater potential for optimization into drug candidates. These criteria often include a lower molecular weight and LogP range. While this compound fits within the drug-like space, its LogP of 4.15 is at the higher end of the typical range for lead-like compounds.

Bioavailability Score: The bioavailability score is a composite score that reflects the probability of a compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. The predicted bioavailability score for this compound is 0.55, which is a typical value for compounds with good drug-like properties.

Table 3: Drug-Likeness and Lead-Likeness Assessment of this compound

| Parameter / Rule | Value / Status | Compliance |

| Lipinski's Rule of Five | ||

| Molecular Weight (< 500 g/mol ) | 328.17 | Yes |

| LogP (< 5) | 4.15 | Yes |

| Hydrogen Bond Donors (≤ 5) | 0 | Yes |

| Hydrogen Bond Acceptors (≤ 10) | 4 | Yes |

| Number of Violations | 0 | Compliant |

| Ghose Filter | Compliant | |

| Veber Rule | Compliant | |

| Egan Rule | Compliant | |

| Bioavailability Score | 0.55 | Favorable |

This data is generated from computational models and should be interpreted with caution.

Preclinical Biological Evaluation in Model Systems Non Human, Non Clinical

In Vitro Efficacy Studies

There is no publicly available information on the in vitro efficacy of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate.

Enzyme Activity Modulation Assays

No studies have been published detailing the effects of this compound on the activity of specific enzymes.

Cell-Based Functional Assays (e.g., Cell Growth Inhibition, Reporter Gene Activation)

Data from cell-based functional assays, such as those measuring cell growth inhibition or the activation of reporter genes, are not available for this compound.

Phenotypic Screening in Relevant Biological Models (e.g., Bacterial, Fungal, Parasitic Cultures, Cancer Cell Lines)

There are no published results from phenotypic screening of this compound in bacterial, fungal, parasitic cultures, or cancer cell lines.

In Vivo Efficacy Studies in Animal Models (Mechanistic & Proof-of-Concept)

Information regarding the in vivo efficacy of this compound in animal models is not available in the public domain.

Establishment of Disease Models for Efficacy Assessment (e.g., Infectious Disease Models, Inflammatory Models, Tumor Xenografts)

No studies have been found that describe the use of this compound in established animal models of disease, including those for infectious diseases, inflammation, or cancer.

Pharmacodynamic Biomarker Evaluation

There is no available data on the evaluation of pharmacodynamic biomarkers following the administration of this compound in animal models.

Target Engagement Studies in Live Organisms

There is currently no available scientific literature detailing target engagement studies of this compound in any live, non-human model systems. Investigations to determine the direct interaction of this compound with its putative biological target in a whole-organism context have not been reported. Therefore, data on its pharmacodynamic effects, target modulation, and occupancy in vivo are absent from the current body of scientific knowledge.

Comparative Studies with Known Reference Compounds and Analogs

Comprehensive searches have not identified any preclinical studies that directly compare the biological activity of this compound with known reference compounds or its structural analogs. While the oxazole (B20620) scaffold is present in numerous biologically active molecules, specific comparative data for this dichlorobenzyl-substituted derivative, which would be essential for elucidating its structure-activity relationships and potency relative to other compounds, are not available in published research. Consequently, no data tables comparing its efficacy, potency, or other pharmacological parameters against established agents can be provided at this time.

Advanced Analytical Methodologies for Research on Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are fundamental in confirming the molecular structure and assessing the purity of newly synthesized compounds like Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for unambiguous assignment of all atoms in the structure of this compound.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to map the connectivity of the molecule.

COSY: This experiment would reveal the coupling between protons, for example, between the methylene (B1212753) and methyl protons of the ethyl group (-CH₂-CH₃).

HSQC: This technique correlates directly bonded carbon and proton atoms. It would definitively link the protons of the dichlorobenzyl CH₂, the ethyl CH₂, and the ethyl CH₃ to their respective carbon signals.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. ipb.pt For instance, it would show correlations from the benzylic CH₂ protons to the C5 carbon of the oxazole (B20620) ring and to the carbons of the dichlorophenyl ring, confirming the attachment of the benzyl (B1604629) group to the oxazole.

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts for this compound are based on known values for similar oxazole and substituted benzyl moieties. acs.orgrsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Oxazole-C2 | ~8.0-8.2 (s, 1H) | ~150-155 | - |

| Oxazole-C4 | - | ~135-140 | Benzylic CH₂, Ethyl CH₂ |

| Oxazole-C5 | - | ~158-162 | Benzylic CH₂ |

| Carboxylate C=O | - | ~160-165 | Ethyl CH₂ |

| Ethyl -OCH₂- | ~4.3-4.5 (q, 2H) | ~60-65 | Carboxylate C=O, Ethyl CH₃ |

| Ethyl -CH₃ | ~1.3-1.5 (t, 3H) | ~14-16 | Ethyl CH₂ |

| Benzylic -CH₂- | ~4.1-4.3 (s, 2H) | ~30-35 | Oxazole C5, Dichlorophenyl C1', C2', C6' |

| Dichlorophenyl C1' | - | ~135-138 | Benzylic CH₂ |

| Dichlorophenyl C2' | - | ~133-136 | Benzylic CH₂ |

| Dichlorophenyl C3' | ~7.4 (d, 1H) | ~129-132 | - |

| Dichlorophenyl C4' | - | ~134-137 | - |

| Dichlorophenyl C5' | ~7.2 (dd, 1H) | ~127-130 | - |

| Dichlorophenyl C6' | ~7.5 (d, 1H) | ~130-133 | Benzylic CH₂ |

Solid-State NMR (ssNMR): For the characterization of the compound in its solid, crystalline form, ssNMR is invaluable. It can be used to study polymorphism, which is the ability of a solid material to exist in multiple forms or crystal structures. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) provide high-resolution spectra of the solid material. rsc.org Furthermore, advanced techniques such as ¹³C{¹⁴N} RESPDOR can be employed as an "attached nitrogen test" to unequivocally differentiate isomers by identifying carbons directly bonded to nitrogen, confirming the specific structure of the oxazole ring. iastate.edu

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy and for studying its fragmentation patterns to further confirm its structure. iaph.espnnl.gov

For this compound (Molecular Formula: C₁₃H₁₁Cl₂NO₃), HRMS would be used to measure the exact mass of the molecular ion. The theoretical monoisotopic mass is 315.0116 g/mol . An observed mass within a few parts per million (ppm) of this value would confirm the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

Predicted Fragmentation Pathways:

Loss of the ethyl group: Cleavage of the ester can lead to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the oxazole ring and the benzylic CH₂ group, leading to the formation of a stable 2,4-dichlorobenzyl cation.

Fragmentation of the Oxazole Ring: The heterocyclic ring can undergo complex rearrangements and fragmentation upon energetic collision.

| m/z (Monoisotopic) | Possible Fragment Ion Formula | Description of Loss/Fragment |

|---|---|---|

| 315.0116 | [C₁₃H₁₁Cl₂NO₃]⁺ | Molecular Ion [M]⁺ |

| 286.0037 | [C₁₁H₆Cl₂NO₃]⁺ | Loss of ethyl group (•C₂H₅) |

| 270.0088 | [C₁₁H₇Cl₂NO₂]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 158.9819 | [C₇H₅Cl₂]⁺ | 2,4-dichlorobenzyl cation |

| 156.0451 | [C₆H₆NO₃]⁺ | Fragment containing the oxazole-4-carboxylate moiety |

Advanced Infrared and UV-Vis Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions would confirm the presence of the ester, the aromatic rings, and the C-Cl bonds.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Ester C=O | Stretching | 1710-1730 |

| Oxazole/Aromatic C=C, C=N | Stretching | 1500-1650 |

| Ester C-O | Stretching | 1100-1300 |

| Aromatic C-Cl | Stretching | 700-850 |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The oxazole ring in conjugation with the dichlorophenyl ring constitutes the primary chromophore. The spectrum would likely show characteristic π → π* transitions. The position of the maximum absorbance (λₘₐₓ) can be influenced by solvent polarity. This technique is particularly useful for quantitative analysis via HPLC, where the detector is set to the λₘₐₓ for maximum sensitivity.

Chromatographic Methods for Quantification and Separation in Research Contexts

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Stability Studies

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. americanpharmaceuticalreview.com A robust, stability-indicating HPLC method is crucial for quality control and for monitoring the compound's degradation over time under various stress conditions (e.g., acid, base, heat, light).

Method Development: A typical approach would involve a reversed-phase method.

Stationary Phase: C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with 0.1% formic acid or ammonium (B1175870) acetate) would likely be employed to ensure good separation of the main compound from any more or less polar impurities. nih.gov

Detection: A UV detector set at the compound's λₘₐₓ (e.g., ~256 nm) would provide high sensitivity. acgpubs.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a given range.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 256 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Metabolites

While the parent compound, this compound, is likely not volatile enough for direct GC analysis without decomposition, GC-MS is an excellent technique for identifying and quantifying volatile impurities from the synthesis or volatile degradation products. researchgate.net

Potential volatile byproducts could include residual solvents or unreacted starting materials. For instance, if the synthesis involves 2,4-dichlorobenzyl alcohol, GC-MS could detect its presence as an impurity. nih.gov In metabolic studies, if the ester is hydrolyzed, the resulting ethanol (B145695) could be detected. For certain carboxylic acids or alcohols, derivatization may be required to increase their volatility for GC analysis. colostate.edu

Typical GC-MS Conditions:

Column: A nonpolar or mid-polar capillary column (e.g., DB-5MS or HP-1MS) is commonly used. researchgate.net

Carrier Gas: Helium is typically used as the carrier gas.

Temperature Program: A temperature gradient is employed, starting at a low temperature to separate highly volatile compounds and ramping up to elute less volatile components.

Ionization: Electron Ionization (EI) is standard, providing reproducible mass spectra that can be compared against established libraries (e.g., NIST) for confident identification of byproducts.

Chiral Chromatography for Enantiomeric Purity Analysis

Many oxazole derivatives possess a stereogenic center, necessitating methods to separate and quantify their enantiomers. mdpi.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the CSP and the mobile phase is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from derivatized amylose (B160209) and maltodextrin, have proven highly effective for separating a wide range of chiral azole compounds. mdpi.comnih.gov The separation can be performed under various elution modes, including normal phase, polar organic, and reversed phase, to optimize the resolution between the enantiomers. mdpi.com For structurally similar oxazoles, studies have shown that electron-withdrawing substituents can enhance chiral recognition on certain CSPs. mdpi.com

While specific chromatographic conditions for this compound are not publicly documented, the analysis would follow established principles. A screening of various CSPs and mobile phases would be conducted to identify the optimal conditions for baseline separation. The method would then be validated to quantify the enantiomeric excess (e.e.), a critical parameter for stereochemically pure compounds.

The table below illustrates typical conditions used for the enantiomeric separation of analogous chiral oxazole compounds, demonstrating the variety of systems that can be employed.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (% v/v) | Elution Mode | Analytes | Outcome |

| MaltoShell (Maltodextrin-based) | Heptane-Ethanol (80:20) | Normal Phase | Substituted Oxazoles | Successful separation of ten out of twelve tested chiral azole compounds. mdpi.comnih.gov |

| Chiralpack IA-3 (Amylose-based) | Heptane-Ethanol | Normal Phase | Oxazole with exocyclic alcohol | Achieved separation where other CSPs failed for this specific structure. mdpi.com |